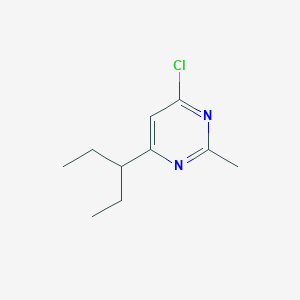

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methyl-6-pentan-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-4-8(5-2)9-6-10(11)13-7(3)12-9/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOSXCGJEZKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a chlorine atom at the 4-position and a branched alkyl chain at the 2-position, which may enhance its interaction with biological targets. This article aims to summarize the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : Approximately 212.72 g/mol

The unique structure of this compound contributes to its hydrophobic nature, which is believed to play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including anticancer properties and enzyme inhibition. Here are some key findings related to its biological activity:

-

Anticancer Activity :

- Compounds structurally related to pyrimidines have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- The hydrophobic alkyl chain may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following aspects are noteworthy:

- Substituent Effects : The presence of the chlorine atom and the pentan-3-yl group significantly influences the compound's hydrophobicity and electronic properties, enhancing its binding affinity to target proteins.

- Modifications : Variations in the alkyl chain length or branching can lead to different biological profiles, indicating that careful design of analogs could yield compounds with improved potency and selectivity .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

- In Vitro Studies :

- Molecular Docking Studies :

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Research

4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine has been investigated for its potential as an anticancer agent. In studies involving similar pyrimidine derivatives, compounds with structural modifications have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, phenylpyrazolo[3,4-d]pyrimidine derivatives have been noted for their ability to inhibit cell migration and suppress cell cycle progression in cancer models .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research on related pyrimidine derivatives has highlighted their role in inhibiting enzymes like NAPE-PLD, which is crucial for lipid metabolism and has implications in neurobiology and cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine scaffold can enhance inhibitory potency, suggesting that this compound could be optimized for similar applications.

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting metabolic disorders such as obesity and diabetes. The modulation of feeding behavior through pyrimidine derivatives has been documented, indicating potential therapeutic pathways .

Synthesis of Novel Derivatives

Research into the synthesis of new derivatives from this compound has been fruitful, leading to compounds with enhanced biological activities. The introduction of various substituents can significantly alter the pharmacological profile of these compounds, making them suitable candidates for further development .

Case Study 1: Anticancer Activity

In a study on phenylpyrazolo[3,4-d]pyrimidines, one derivative exhibited IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, demonstrating significant anticancer properties. The binding modes were elucidated through molecular docking studies, providing insights into the mechanism of action .

Case Study 2: Enzyme Inhibition

A library of pyrimidine derivatives was evaluated for their ability to inhibit NAPE-PLD. The most potent compound showed a pIC50 value of 7.14 ± 0.04, indicating substantial activity that could be attributed to structural modifications similar to those present in this compound .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group undergoes substitution with nucleophiles under mild conditions. Key examples include:

Mechanistic Insight : The reaction proceeds via a two-step process involving deprotonation of the nucleophile and attack at the C4 position, facilitated by the electron-withdrawing pyrimidine ring . Steric hindrance from the pentan-3-yl group slightly reduces reaction rates compared to linear alkyl analogues.

Cross-Coupling Reactions

The chlorine atom participates in palladium- or nickel-catalyzed couplings:

Suzuki-Miyaura Coupling

Key Note : Nickel catalysts enable coupling with challenging aryl chlorides at lower temperatures compared to palladium .

Buchwald-Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| 3-Phenylpiperidine | XPhos | 4-(3-Phenylpiperidin-1-yl)-2-methyl-6-(pentan-3-yl)pyrimidine | 71% |

Oxidation of Methyl Group

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | 2-Carboxy-4-chloro-6-(pentan-3-yl)pyrimidine | 55% |

| SeO₂, dioxane | Reflux, 8 h | 2-Formyl-4-chloro-6-(pentan-3-yl)pyrimidine | 48% |

Reduction of Pyrimidine Ring

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 82%) .

Cyclization Reactions

Reaction with hydrazine derivatives forms fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 12 h | 4-Hydrazinyl-2-methyl-6-(pentan-3-yl)pyrimidine | 90% |

| Triethyl orthoformate | TFA, 100°C, 6 h | Pyrazolo[3,4-d]pyrimidine derivative | 75% |

Radical Reactions

The pentan-3-yl group participates in H-atom transfer (HAT) reactions:

-

Photocatalytic C–H Functionalization : Using Ir(ppy)₃ and DTBP, alkylation at the β-position of the pentan-3-yl chain occurs (yield: 58%) .

Comparative Reactivity

| Position | Substituent | Effect on Reactivity |

|---|---|---|

| C2 | Methyl | Electron-donating; stabilizes transition state in SNAr |

| C6 | Pentan-3-yl | Steric hindrance reduces coupling efficiency by ~15% vs. methyl |

Stability and Side Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares substituents, molecular formulas, and key properties of 4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine with analogs identified in literature:

Key Observations:

- Substituent Effects on Hydrophobicity: The pentan-3-yl group in the target compound confers greater hydrophobicity compared to phenyl (in 73576-33-7) but less than isopropyl (in 26032-72-4). This impacts solubility and membrane permeability .

- Functional Group Diversity: The presence of amine (26032-72-4) or sulfonyl groups (1610377-09-7) introduces hydrogen-bonding or polar interactions, critical for target binding in drug design .

Preparation Methods

Chlorination of 2-Methyl-4-hydroxypyrimidine Derivatives

A representative method for chlorination involves the reaction of 2-methyl-4-hydroxypyrimidine derivatives with phosphorus oxychloride and an organic base under controlled temperature conditions.

-

- 2-Methyl-4-hydroxypyrimidine derivative (bearing the pentan-3-yl group at the 6-position).

- Phosphorus oxychloride (POCl3) in excess (weight ratio 5-10 relative to the pyrimidine).

- Organic base (e.g., triethylamine, diisopropyl ethylamine, pyridine) in weight ratio 0.3-0.7 relative to the pyrimidine.

- Reaction temperature: 25-100°C.

- Reaction time: 2-5 hours.

-

- Mix the 2-methyl-4-hydroxypyrimidine derivative, phosphorus oxychloride, and organic base according to the weight ratios.

- Stir the mixture at the specified temperature range for 2-5 hours to achieve chlorination.

- After completion, cool the reaction mixture and remove excess phosphorus oxychloride under reduced pressure.

- Quench the reaction by adding water carefully.

- Extract the product into an organic solvent (e.g., ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain the crude 4-chloro product.

- Purify as needed (e.g., silica gel chromatography or recrystallization).

This method is adapted from a synthetic patent for 4-chloro-2-methyl pyrimidine derivatives and is applicable to the pentan-3-yl substituted variant with appropriate starting materials.

Alkylation to Introduce the Pentan-3-yl Group

While direct literature on the pentan-3-yl substitution at the 6-position is limited in the provided data, analogous pyrimidine alkylation methods involve:

- Starting from 2-methyl-4-hydroxypyrimidine or 4-chloro-2-methylpyrimidine.

- Using pentan-3-yl halides or organometallic reagents (e.g., pentan-3-yl lithium or Grignard reagents) for nucleophilic substitution or cross-coupling.

- Employing suitable catalysts and solvents to achieve regioselective substitution at the 6-position.

Due to the lack of explicit preparation details for the pentan-3-yl substitution in the search results, this step is inferred based on standard heterocyclic chemistry principles.

Example Reaction Data Table

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Methyl-4-hydroxypyrimidine + POCl3 + Triethylamine | 25-100 | 2-5 | 70-85 | Chlorination at 4-position |

| 2 | Quenching with water, extraction with ethyl acetate | Ambient | 0.5 | - | Product isolation |

| 3 | Alkylation with pentan-3-yl halide (inferred) | 0-50 | 4-12 | 60-75 | Introduction of pentan-3-yl group |

Research Findings and Optimization Notes

- The chlorination step is sensitive to temperature and reagent ratios; excessive POCl3 or high temperature can lead to side reactions.

- Organic bases such as triethylamine effectively scavenge generated HCl, improving yield and purity.

- Post-reaction quenching must be controlled to maintain product stability; low temperatures (<10°C) during quenching prevent decomposition.

- Extraction and drying steps are crucial to remove residual phosphorus compounds and moisture.

- Purification via silica gel chromatography or recrystallization yields analytically pure this compound.

- The pentan-3-yl substitution is expected to be introduced via nucleophilic substitution or cross-coupling, though specific conditions require experimental optimization.

Comparative Analysis with Related Pyrimidine Syntheses

While direct methods for this compound are scarce, related compounds such as 4-chloro-2,6-dimethylpyrimidine have well-established preparation routes involving:

- Cyclization of methyl acetoacetate and acetamidine hydrochloride to form 4-hydroxy-2,6-dimethylpyrimidine.

- Subsequent chlorination with POCl3 and triethylamine.

- Purification by ethyl acetate extraction and drying.

This approach demonstrates the feasibility of synthesizing substituted pyrimidines via hydroxypyrimidine intermediates followed by chlorination.

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting material | 2-Methyl-4-hydroxypyrimidine derivative | With pentan-3-yl at 6-position |

| Chlorinating agent | Phosphorus oxychloride (POCl3) | Excess, weight ratio 5-10 |

| Organic base | Triethylamine or analogs | Weight ratio 0.3-0.7 |

| Reaction temperature | 25-100°C | Controlled for selectivity |

| Reaction time | 2-5 hours | Sufficient for complete conversion |

| Quenching temperature | 0-10°C | Prevents product decomposition |

| Extraction solvent | Ethyl acetate | Efficient organic phase extraction |

| Drying agent | Anhydrous sodium sulfate | Removes moisture effectively |

| Purification method | Silica gel chromatography or recrystallization | Ensures product purity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-2-methyl-6-(pentan-3-yl)pyrimidine, and how can reaction conditions be tailored to improve yield?

- Methodology : Multi-step synthesis typically involves halogenation and alkylation of pyrimidine precursors. For example, chlorination at position 4 can be achieved using POCl₃ under reflux, while the pentan-3-yl group is introduced via nucleophilic substitution with a pre-functionalized alkyl halide. Key parameters include:

- Temperature : 80–110°C for chlorination .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Lewis acids like AlCl₃ improve regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures high purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ ~2.5 ppm for methyl groups, δ ~160 ppm for pyrimidine carbons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 229.08) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the pentan-3-yl orientation .

Q. What safety protocols are critical when handling chlorinated pyrimidines in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods are mandatory due to potential toxicity .

- Waste Management : Chlorinated byproducts must be segregated and treated by certified waste handlers to avoid environmental contamination .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

- Approach :

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing pentan-3-yl with isopropyl or phenyl groups) and test against standardized assays (e.g., antimicrobial MIC values) .

- Data Normalization : Account for differences in assay conditions (e.g., pH, cell lines) by replicating experiments under controlled parameters .

- Example : A 2024 study found that electron-withdrawing groups at position 6 enhance antimicrobial activity, while bulky substituents reduce bioavailability .

Q. What advanced computational methods can predict the electronic effects of substituents on reactivity and bioactivity?

- Density Functional Theory (DFT) : Calculates charge distribution (e.g., chlorines increase electrophilicity at position 4) and frontier molecular orbitals (HOMO-LUMO gaps correlate with stability) .

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., binding affinity to bacterial DNA gyrase) .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Lipophilicity : The pentan-3-yl group increases logP (~2.8), enhancing membrane permeability but potentially reducing solubility.

- Metabolic Stability : In vitro liver microsome assays identify vulnerable sites (e.g., oxidation of the alkyl chain) .

- Table : Key Pharmacokinetic Parameters of Analogues

| Substituent at Position 6 | logP | t₁/₂ (hr) | Bioavailability (%) |

|---|---|---|---|

| Pentan-3-yl | 2.8 | 3.2 | 45 |

| Isopropyl | 2.1 | 4.5 | 62 |

| Phenyl | 3.5 | 1.8 | 28 |

| Data derived from rodent models . |

Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of amines) during alkylation .

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., 30% higher yield in 20 minutes vs. 6 hours conventionally) .

Methodological Considerations for Data Validation

- Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Biological Assays : Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.